2,5-Dimethylpyridine-3-sulfonamide
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Overview
Description
2,5-Dimethylpyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, antidiabetic, diuretic, antitumor, and antithyroid activities . This compound is characterized by a pyridine ring substituted with two methyl groups at positions 2 and 5, and a sulfonamide group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylpyridine-3-sulfonamide can be achieved through various methods. One common approach involves the reaction of 2,5-dimethylpyridine with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide . Another method involves the direct sulfonation of 2,5-dimethylpyridine using sulfur trioxide or oleum, followed by neutralization with ammonia .
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonation processes using sulfur trioxide or chlorosulfonic acid. These methods are favored due to their high yield and efficiency. The resulting sulfonyl chloride intermediate is then converted to the sulfonamide through reaction with ammonia or an appropriate amine .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids and sulfonyl chlorides.
Reduction: Sulfonic acids and thiols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2,5-Dimethylpyridine-3-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically act by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition leads to a decrease in folic acid production, ultimately resulting in the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
2,5-Dimethylpyridine-3-sulfonamide can be compared with other similar compounds, such as:
2,5-Dimethylpyridine: Lacks the sulfonamide group and has different chemical properties and applications.
Pyridine-3-sulfonamide: Lacks the methyl groups at positions 2 and 5, resulting in different reactivity and biological activity.
N,N-Dimethylpyridine-3-sulfonamide: Contains additional methyl groups on the nitrogen atom, which can affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H10N2O2S |
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Molecular Weight |
186.23 g/mol |
IUPAC Name |
2,5-dimethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C7H10N2O2S/c1-5-3-7(12(8,10)11)6(2)9-4-5/h3-4H,1-2H3,(H2,8,10,11) |
InChI Key |
ZEUIDFLQVDOYGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C)S(=O)(=O)N |
Origin of Product |
United States |
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